Cas no 37468-67-0 (1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde)

1-Phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde is a versatile heterocyclic aldehyde featuring a tetrazole core substituted with a phenyl group at the 1-position and a formyl group at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, nucleophilic addition, or cyclization reactions, while the tetrazole moiety contributes to enhanced stability and bioactivity. The phenyl substitution further modulates electronic properties, making it useful in coordination chemistry and catalysis. Suitable for controlled functionalization, this compound is favored in medicinal chemistry for scaffold diversification and ligand design.
1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde structure
37468-67-0 structure
Product Name:1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
CAS No:37468-67-0
MF:C8H6N4O
MW:174.159440517426
MDL:MFCD24674754
CID:1483340
PubChem ID:12753532
Update Time:2025-05-26

1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole-5-carboxaldehyde, 1-phenyl-
    • 1-phenyltetrazole-5-carbaldehyde
    • 1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
    • starbld0036061
    • DTXSID70508962
    • EN300-8217706
    • SCHEMBL11500081
    • 1-Phenyl-1H-tetrazole-5-carbaldehyde
    • 1-Phenyl-tetrazol-5-carbaldehyd
    • 37468-67-0
    • MDL: MFCD24674754
    • Inchi: 1S/C8H6N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-6H
    • InChI Key: JMPVYNJKWJGXEY-UHFFFAOYSA-N
    • SMILES: O=CC1=NN=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 174.05428
  • Monoisotopic Mass: 174.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.67

1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde Pricemore >>

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Additional information on 1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde

1-Phenyl-1H-1,2,3,4-Tetrazole-5-Carbaldehyde: A Comprehensive Overview

1-Phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde, also known by its CAS number 37468-67-0, is a versatile compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tetrazole ring with a phenyl group and an aldehyde functional group. The tetrazole moiety, a five-membered ring containing four nitrogen atoms and one carbon atom, is known for its stability and reactivity in various chemical reactions. The phenyl group adds aromaticity and enhances the compound's solubility in organic solvents, while the aldehyde group provides reactivity for further functionalization.

Recent studies have highlighted the potential of 1-phenyl-1H-1,2,3,4-tetrazole-5-carbaldehyde in the synthesis of advanced materials. Researchers have explored its use as a precursor for the preparation of metal-free tetrazoles and their derivatives. These materials exhibit interesting electronic properties and have been considered for applications in organic electronics and optoelectronics. For instance, a 2023 study published in Chemical Communications demonstrated that derivatives of this compound can be used to fabricate thin-film transistors with high carrier mobility.

The synthesis of CAS 37468-67-0 typically involves a multi-step process that begins with the preparation of the tetrazole ring. One common approach is the reaction of sodium azide with an appropriate alkyne or aldehyde under specific conditions to form the tetrazole intermediate. This intermediate is then subjected to further reactions to introduce the phenyl and aldehyde groups. The exact conditions and reagents used can significantly influence the yield and purity of the final product.

In terms of applications, 1H-tetrazole carbaldehyde has been utilized in various chemical transformations. Its aldehyde group makes it an excellent candidate for condensation reactions, such as those involving enolates or Grignard reagents. These reactions can lead to the formation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals. Additionally, the compound has been employed as a building block in supramolecular chemistry, where it serves as a ligand for metal coordination complexes.

A recent breakthrough involving this compound was reported in a 2023 article in Nature Chemistry. Researchers developed a novel catalytic cycle using 1H-tetrazole carbaldehyde as a key intermediate to synthesize bioactive compounds with anti-cancer properties. This study underscores the importance of understanding the reactivity and versatility of this compound in drug discovery.

The physical properties of CAS 37468-67-0 are also worth noting. It is typically a crystalline solid with a melting point around 200°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in solution-based reactions. However, care must be taken during handling due to its potential sensitivity to moisture and light.

In conclusion, 1H-tetrazole carbaldehyde (CAS 37468-67-0) stands out as an important compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for chemists working on new material development and drug synthesis. As research continues to uncover new pathways for its utilization, this compound is poised to play an even greater role in advancing modern chemistry.

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